Ethyl 2-chloro-4-cyanobenzoate
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Overview
Description
Ethyl 2-chloro-4-cyanobenzoate is an organic compound with the molecular formula C10H8ClNO2. It is a derivative of benzoic acid, featuring a chloro and a cyano group on the benzene ring, along with an ethyl ester functional group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
Ethyl 2-chloro-4-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Ethyl 2-chloro-4-cyanobenzoate is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
Mechanism of Action
Target of Action
Ethyl 2-chloro-4-cyanobenzoate is a chemical compound with a specific structure and properties
Mode of Action
It’s known that many cyanobenzoates participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that many cyanobenzoates can participate in the synthesis of heterocyclic compounds . These compounds play a crucial role in various biochemical pathways.
Pharmacokinetics
It’s known that the compound has a molecular weight of 20963 , which may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that many cyanobenzoates can participate in the synthesis of heterocyclic compounds , which have various biological activities.
Action Environment
It’s known that the compound should be stored at 0-8°c , suggesting that temperature may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-4-cyanobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-cyanobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale esterification processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-4-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4-cyanobenzoic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Hydrolysis: The major product is 2-chloro-4-cyanobenzoic acid.
Reduction: The major product is 2-chloro-4-aminobenzoate.
Comparison with Similar Compounds
Ethyl 2-chloro-4-cyanobenzoate can be compared with similar compounds such as:
Ethyl 4-cyanobenzoate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
2-Chloro-4-cyanobenzoic acid: The free acid form, which is more acidic and less lipophilic compared to the ester derivatives.
This compound is unique due to the presence of both chloro and cyano groups, which provide diverse reactivity and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-chloro-4-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-2-14-10(13)8-4-3-7(6-12)5-9(8)11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTWNJRPXUAKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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